2-Chloro-4-ethoxy-5-nitrobenzoic acid
Description
2-Chloro-4-ethoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₈ClNO₅. Its structure features a carboxylic acid group at position 1, a chlorine atom at position 2, an ethoxy group (-OCH₂CH₃) at position 4, and a nitro group (-NO₂) at position 5 (see Figure 1). This compound’s reactivity and physical properties are influenced by the electron-withdrawing nitro and chlorine groups, which enhance the acidity of the carboxylic acid, and the ethoxy group, which introduces steric bulk and moderate electron-donating effects.
Properties
CAS No. |
62148-87-2 |
|---|---|
Molecular Formula |
C9H8ClNO5 |
Molecular Weight |
245.61 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H8ClNO5/c1-2-16-8-4-6(10)5(9(12)13)3-7(8)11(14)15/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
CXHWSAAGJSNLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-chloro-4-ethoxy-5-nitrobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
2-Chloro-5-nitrobenzoic Acid (C₇H₄ClNO₄)
- Structural Difference : Lacks the ethoxy group at position 3.
- Key Properties: Melting point: 215–217°C (higher than ethoxy-substituted analogs due to reduced steric hindrance and stronger crystal packing). Solubility: Soluble in organic solvents (e.g., DMSO, ethanol) but less lipophilic than ethoxy-containing analogs.
2-Chloro-5-methoxy-4-nitrobenzoic Acid (C₈H₆ClNO₅)
- Structural Difference : Methoxy (-OCH₃) replaces ethoxy at position 4.
- Key Properties :
- Reduced steric bulk compared to ethoxy, leading to slightly higher melting points.
- Methoxy’s stronger electron-donating effect may marginally decrease carboxylic acid acidity versus ethoxy.
- Applications : Methoxy-substituted nitrobenzoic acids are intermediates in pharmaceuticals (e.g., antibiotic synthesis) .
2-Chloro-4-methyl-5-nitrobenzoic Acid (C₈H₆ClNO₄)
- Structural Difference : Methyl (-CH₃) replaces ethoxy at position 4.
- Key Properties: Lower molecular weight (215.59 g/mol) and polarity compared to ethoxy analogs.
- Synthesis : Requires milder conditions for introducing methyl groups, but offers less steric protection during reactions .
5-Chloro-4-fluoro-2-nitrobenzoic Acid (C₇H₃ClFNO₄)
- Structural Difference : Fluoro (-F) and chloro groups at positions 4 and 5, respectively.
- Key Properties: Strong electron-withdrawing effects from -F and -NO₂ enhance acidity significantly. Higher reactivity in nucleophilic aromatic substitution due to electron-deficient aromatic ring.
- Applications : Fluorinated nitrobenzoic acids are used in agrochemicals and PET radiotracers .
4-Amino-5-chloro-2-ethoxybenzoic Acid (C₉H₁₀ClNO₃)
- Structural Difference: Amino (-NH₂) replaces nitro at position 5.
- Key Properties: Amino group’s electron-donating nature reduces acidity and increases solubility in polar solvents.
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